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2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring with a bromine atom and a nitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
The synthesis of 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the bromination of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, solvent, and reaction time .
Chemical Reactions Analysis
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Chemical Biology: The compound can be used in the design of molecular probes and sensors for biological studies.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary based on the structure of the derivatives and the biological context .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile include other thiophene derivatives such as:
- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 2-Cyano-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its bromine and nitrile groups, which confer distinct reactivity and potential for further functionalization .
Biological Activity
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a compound belonging to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action based on recent research findings.
- Molecular Formula : C8H9BrS
- Molar Mass : 217.13 g/mol
- CAS Number : 111873-07-5
Biological Activities
Benzothiophene derivatives, including this compound, exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have indicated that benzothiophene derivatives possess significant anticancer properties. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- A specific study demonstrated that compounds similar to 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene exhibited cytotoxic effects on human cancer cells with IC50 values in the micromolar range.
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Antioxidant Properties :
The biological effects of 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene are attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can interact with various receptors in the body that mediate cellular responses related to growth and inflammation.
- Gene Expression Regulation : Studies suggest that these compounds can influence gene expression patterns associated with cell survival and apoptosis.
Case Studies
- Anticancer Study :
- Anti-inflammatory Research :
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGMUCOJAKFGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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